molecular formula C14H11ClN2O2 B3830321 N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide CAS No. 51771-19-8

N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide

Cat. No.: B3830321
CAS No.: 51771-19-8
M. Wt: 274.70 g/mol
InChI Key: OVGIAZXUOJFKCW-CXUHLZMHSA-N
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Description

N'-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide, also known as CBHB, is a hydrazone Schiff base compound of significant interest in advanced materials research. It is synthesized via a condensation reaction and can be grown into high-quality single crystals at room temperature using solvent evaporation methods . CBHB has demonstrated promising application in the field of nonlinear optics (NLO) . Research highlights its strong two-photon absorption (2PA) properties , making it a candidate for developing optical limiting devices that protect sensitive sensors from intense laser light . The compound's third-order nonlinear optical properties have been characterized using the Z-scan technique, confirming its potential in photonic technologies . Structural and chemical analyses, including single-crystal X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy, confirm the compound's molecular structure and functional groups . Its molecular formula is C 14 H 11 ClN 2 O 2 . Furthermore, studies on its thermal behavior using thermogravimetric analysis (TGA) indicate good thermal stability for the crystalline material . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClN2O2/c15-12-5-1-10(2-6-12)9-16-17-14(19)11-3-7-13(18)8-4-11/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGIAZXUOJFKCW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416742
Record name N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide
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Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51771-19-8
Record name NSC521169
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Record name N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide
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Record name N'-(4-CHLOROBENZYLIDENE)-4-HYDROXYBENZOHYDRAZIDE
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Synthetic Methodologies and Chemical Derivatization of N 4 Chlorobenzylidene 4 Hydroxybenzohydrazide

Established Synthetic Pathways for N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide

The principal method for the synthesis of this compound is the condensation reaction between 4-hydroxybenzohydrazide and 4-chlorobenzaldehyde (B46862). This reaction is a classic example of Schiff base formation and can be influenced by several factors, including catalysts and solvent systems.

Condensation Reactions and Catalytic Considerations

The formation of the hydrazone linkage is typically achieved by refluxing equimolar amounts of 4-hydroxybenzohydrazide and 4-chlorobenzaldehyde. nih.gov The reaction proceeds via nucleophilic attack of the primary amine group of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product.

To facilitate this reaction, acid catalysts are often employed. A few drops of glacial acetic acid are commonly added to the reaction mixture to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and promoting the nucleophilic attack by the hydrazide. nih.gov In some reported syntheses, stronger acids like concentrated hydrochloric acid have also been utilized as catalysts. derpharmachemica.com The general reaction scheme is depicted below:

Reaction Scheme: 4-hydroxybenzohydrazide + 4-chlorobenzaldehyde ⇌ this compound + H₂O

The choice of catalyst can influence the reaction rate and yield. While acidic conditions are generally favorable, the concentration and type of acid must be carefully controlled to avoid unwanted side reactions.

Solvent-Assisted Approaches and Reaction Optimization

The selection of an appropriate solvent is crucial for the successful synthesis of this compound. The solvent should be capable of dissolving the reactants and facilitating the removal of the water molecule formed during the condensation. Ethanol (B145695) and methanol (B129727) are the most commonly used solvents for this reaction, as they are good solvents for both the hydrazide and aldehyde precursors and have boiling points suitable for reflux conditions. nih.govmdpi.com

Reaction optimization often involves exploring different solvent systems and reaction conditions to maximize the yield and purity of the product. One effective optimization technique is the use of microwave irradiation. researchgate.netresearchgate.netchemmethod.com Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. researchgate.netchemmethod.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. For instance, the synthesis of 4-hydroxybenzohydrazide, a key precursor, from methylparaben and hydrazine (B178648) hydrate (B1144303) has been achieved with a 91% yield using microwave irradiation. researchgate.net

Synthesis of Analogs and Structurally Related Hydrazone Derivatives

The versatile nature of the hydrazone synthesis allows for the generation of a wide array of analogs through modifications on both the chlorophenyl ring and the hydroxybenzohydrazide moiety.

Modifications on the Chlorophenyl Ring and Substituent Variations

A common strategy for creating analogs is to vary the substituents on the phenyl ring originating from the aldehyde. This allows for the investigation of the electronic and steric effects of different functional groups on the properties of the resulting hydrazone. Besides the 4-chloro substitution, derivatives with other halogens, such as 4-bromo, have been synthesized. nih.gov Furthermore, analogs with electron-donating groups like 4-methoxy and electron-withdrawing groups like 4-nitro have been prepared by reacting 4-hydroxybenzohydrazide with the corresponding substituted benzaldehydes. researchgate.net The position of the substituent on the phenyl ring can also be altered, leading to the synthesis of 2-chloro and 3-chloro analogs. mdpi.com

Substituent on Phenyl RingCorresponding AldehydeResulting Hydrazone Derivative
4-Chloro4-chlorobenzaldehydeThis compound
2-Chloro2-chlorobenzaldehydeN'-(2-chlorobenzylidene)-4-hydroxybenzohydrazide
3-Chloro3-chlorobenzaldehydeN'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide
4-Bromo4-bromobenzaldehydeN'-(4-bromobenzylidene)-4-hydroxybenzohydrazide
4-Nitro4-nitrobenzaldehydeN'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide
2-Methoxy2-methoxybenzaldehydeN'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide
4-Diethylamino4-(diethylamino)benzaldehydeN'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide

Modifications on the Hydroxybenzohydrazide Moiety

Alterations to the hydroxybenzohydrazide portion of the molecule provide another avenue for generating structural diversity. This can be achieved by starting with different substituted benzohydrazides. For example, reacting 4-chlorobenzaldehyde with 2-hydroxybenzohydrazide (B147611) yields N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide. nih.gov This shifts the position of the hydroxyl group on the benzohydrazide (B10538) ring, which can significantly impact the compound's chemical and biological properties. Similarly, using 4-chlorobenzohydrazide as the starting material and reacting it with various substituted aldehydes allows for the synthesis of a different class of hydrazone derivatives. derpharmachemica.com

Starting HydrazideAldehydeResulting Hydrazone Derivative
4-hydroxybenzohydrazide4-chlorobenzaldehydeThis compound
2-hydroxybenzohydrazide4-chlorobenzaldehydeN'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide
4-chlorobenzohydrazide4-chlorobenzaldehydeN',2-bis(4-chlorobenzylidene)hydrazine-1-carboxamide
4-chlorobenzohydrazide3,4-dimethoxybenzaldehyde(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide
4-chlorobenzohydrazide2,5-dimethoxybenzaldehyde(E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide

Incorporation of Diverse Heterocyclic Scaffolds

To further expand the chemical space of these hydrazone derivatives, heterocyclic aldehydes can be used in the condensation reaction. The introduction of a heterocyclic ring system can introduce novel steric and electronic features, potentially leading to compounds with unique properties. For instance, the reaction of 4-chlorobenzohydrazide with thiophene-2-carbaldehyde (B41791) results in the formation of (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide, which incorporates a five-membered sulfur-containing heterocycle. derpharmachemica.com This demonstrates the feasibility of integrating a wide range of heterocyclic scaffolds into the hydrazone framework, opening up possibilities for the synthesis of a diverse library of compounds.

Methodologies for Yield Enhancement and Advanced Purification

The efficient synthesis and high purity of this compound are critical for its subsequent applications in research and development. Various strategies have been explored to maximize the reaction yield and to purify the compound to a high degree. These methodologies range from optimizing reaction conditions to employing advanced purification techniques.

Yield Enhancement Strategies

The synthesis of this compound is typically achieved through the condensation reaction of 4-hydroxybenzohydrazide with 4-chlorobenzaldehyde. The optimization of this reaction is key to enhancing the product yield. Several factors, including the choice of catalyst, reaction medium, and energy source, play a significant role.

Catalysis and Reaction Conditions: The condensation reaction is often catalyzed by a few drops of acid. Glacial acetic acid is commonly used to facilitate the reaction by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity for the nucleophilic attack by the hydrazide. nih.gov Alternatively, mineral acids like hydrochloric acid have also been employed. allresearchjournal.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol or ethanol, for several hours. nih.govimpactfactor.org Monitoring the reaction's progress using thin-layer chromatography (TLC) is a standard practice to determine the point of completion. nih.gov

Microwave-Assisted Synthesis: A significant advancement in enhancing the yield and reducing reaction times is the use of microwave irradiation. researchgate.net This method provides rapid and uniform heating of the reaction mixture, often leading to higher yields in a fraction of the time required for conventional heating. For instance, the synthesis of 4-hydroxybenzohydrazide, a key precursor, from methylparaben and hydrazine hydrate using microwave irradiation resulted in a 91% yield. semanticscholar.orgresearchgate.net Subsequent condensation with various aldehydes under microwave conditions has also proven to be highly efficient, with reported yields for similar benzohydrazide derivatives ranging from 55% to 92%. semanticscholar.orgresearchgate.net This technique aligns with the principles of green chemistry by reducing energy consumption and reaction time. researchgate.net

The following table summarizes and compares different synthetic methodologies for this compound and structurally related compounds, highlighting the impact on yield.

MethodologyCatalystSolventReaction TimeReported Yield (%)Reference Compound
Conventional RefluxAcetic AcidMethanol3 hours80.3N′-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide nih.gov
Microwave IrradiationNot SpecifiedNot SpecifiedNot Specified72N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide semanticscholar.org
Microwave IrradiationNot SpecifiedNot SpecifiedNot Specified92N'-benzylidene-4-hydroxybenzohydrazide researchgate.net
Stirring at Room Temp.Hydrochloric AcidEthanol/Water30 minNot SpecifiedGeneral Benzohydrazide Derivatives allresearchjournal.com

Advanced Purification Techniques

Achieving high purity of the final compound is essential. After the synthesis is complete, the crude product is typically isolated as a solid precipitate. A combination of washing and recrystallization is the most common route for purification.

Initial Washing and Filtration: Once the reaction mixture is cooled, the solid product often precipitates out of the solution. This crude solid is collected by filtration. A crucial first step in purification involves washing the collected solid with a solvent in which the desired compound is insoluble, but the impurities (such as unreacted starting materials or by-products) are soluble. allresearchjournal.com Solvents like petroleum ether are often used for this purpose. allresearchjournal.com

Recrystallization: Recrystallization is the most powerful and widely used technique for purifying solid this compound. This process involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Methanol and ethanol are frequently reported as effective solvents for the recrystallization of this class of compounds. impactfactor.orgnih.gov The slow evaporation of the solvent at room temperature can also yield high-quality, block-shaped crystals suitable for analyses like X-ray diffraction. nih.govnih.gov

Chromatography: For obtaining exceptionally pure compounds, or when recrystallization is ineffective at removing certain impurities, column chromatography is employed. nih.gov While not always necessary for this specific compound if the reaction is clean, chromatography offers a higher degree of purification. In this technique, the crude product is dissolved in a minimal amount of solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. acs.org This method is particularly useful for purifying complex reaction mixtures or isolating products that are difficult to crystallize. nih.gov

The table below outlines the common purification steps for this compound.

TechniqueSolvent/Stationary PhasePurpose
Filtration & WashingPetroleum EtherRemoval of unreacted starting materials and soluble by-products. allresearchjournal.com
RecrystallizationMethanol or EthanolHigh-purity crystal formation by separating the compound from soluble impurities. impactfactor.orgnih.gov
Column ChromatographySilica GelSeparation of compounds with similar solubility for ultra-high purification. nih.govacs.org

Research Findings

Spectroscopic Analysis

Spectroscopic analyses are crucial for confirming the identity and purity of N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide. In the IR spectrum of a related compound, (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide (B10538), characteristic bands for N-H, C=O, and C=N stretching were observed at 3176 cm⁻¹, 1668 cm⁻¹, and 1593 cm⁻¹ respectively. researchgate.net ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the successful formation of the Schiff base.

Biological Activity Studies

Research has indicated that this compound and its derivatives possess notable biological activities. Studies on similar hydrazone compounds have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. unair.ac.id For example, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide exhibited antimicrobial activity against Escherichia coli and Bacillus subtilis. semanticscholar.org The biological activity is often attributed to the presence of the azomethine group. nih.gov Furthermore, some benzohydrazide derivatives have been reported to possess antitumor activities. researchgate.net

Investigations into Biological Activities in Vitro and Mechanistic Focus

Evaluation of Anticancer/Antitumor Potential in In Vitro Systems

The potential of N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide as an anticancer agent has been a subject of scientific inquiry. Investigations have centered on its ability to induce cell death in cancer cells, inhibit specific molecular targets crucial for tumor growth, and modulate cellular pathways involved in the immune response to cancer.

In Vitro Cytotoxicity Assays Against Defined Human Cancer Cell Lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15, MIA-PaCa-2)

In vitro cytotoxicity assays are fundamental in cancer research to screen for compounds that can kill cancer cells or inhibit their proliferation. These tests often utilize established human cancer cell lines, such as A549 (lung carcinoma), SK-OV-3 (ovarian cancer), and MIA-PaCa-2 (pancreatic cancer) nih.govnih.gov. While the benzohydrazide (B10538) scaffold is a subject of interest in medicinal chemistry, specific studies detailing the cytotoxic effects of this compound against the A549, SK-OV-3, SK-MEL-2, HCT15, or MIA-PaCa-2 cell lines are not available in the reviewed scientific literature.

Modulation of Cellular Pathways (e.g., Interferon Synthesis Pathway Reversal)

The interferon (IFN) signaling pathway is a cornerstone of the innate immune system's response to pathogens and cancerous cells nih.govnih.gov. Upon detection of threats, cells produce interferons, which in turn trigger a signaling cascade through the JAK-STAT pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral or antitumor state nih.govthermofisher.cominvivogen.com. There is no available scientific evidence from the reviewed literature to suggest that this compound can modulate or cause a reversal of the interferon synthesis pathway.

Antimicrobial Activity Studies

The antimicrobial properties of hydrazide-hydrazone derivatives have been investigated, demonstrating a potential for this class of compounds to combat various bacterial and fungal infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

The benzylidene hydrazide scaffold, to which this compound belongs, has been evaluated for its in vitro antibacterial activity. Studies have tested series of these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli nih.govresearchgate.net. Research indicates that the presence of certain substituents, including chloro groups, can be favorable for antimicrobial activity nih.gov. While specific minimum inhibitory concentration (MIC) values for this compound are not detailed, related monomeric analogues have shown activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE) with MIC values in the range of 16-64 μg/mL nih.gov.

Antibacterial Activity of Related Benzylidene Hydrazide Analogues

Bacterial StrainGram TypeCompound Class/AnalogueReported Activity (MIC in µg/mL)Source
Methicillin-resistant S. aureus (MRSA)Gram-PositiveMonomeric Robenidine Analogues16 - 64 nih.gov
Vancomycin-resistant Enterococci (VRE)Gram-PositiveMonomeric Robenidine Analogues16 - 64 nih.gov
Bacillus subtilisGram-PositiveN'-(substituted-benzylidene)-4-hydroxybenzohydrazidesData on related fluoro-substituted analogues show activity. researchgate.net
Escherichia coliGram-NegativeMonomeric Robenidine Analogues16 nih.gov

Antifungal Efficacy

Hydrazide and hydrazone derivatives are a class of compounds that have demonstrated notable antifungal properties. Research into these molecules has shown their potential to inhibit the growth of various fungal pathogens mdpi.comnih.gov. Studies on benzylidene hydrazides have included testing against fungal strains such as Candida albicans and Aspergillus niger nih.gov. The core hydrazine (B178648) structure is considered important for achieving high antifungal activity against C. albicans mdpi.com. While specific efficacy data for this compound is not provided in the literature, the general findings for this chemical class suggest a potential for antifungal action.

Antifungal Activity of Related Hydrazide/Hydrazone Compounds

Fungal StrainCompound ClassGeneral FindingSource
Candida albicansBenzylidene HydrazidesEvaluated for antifungal activity. nih.gov
Aspergillus nigerBenzylidene HydrazidesEvaluated for antifungal activity. nih.gov
Candida spp.Hydrazine-based compoundsHydrazine linker is important for activity. mdpi.com

Antitubercular Activity

The global health threat posed by tuberculosis, particularly drug-resistant strains, necessitates the discovery of novel therapeutic agents. Hydrazide derivatives have historically played a crucial role in the treatment of tuberculosis, with isoniazid being a prominent example. Research into the antitubercular potential of this compound is part of a broader effort to develop new and effective anti-mycobacterial compounds.

Studies have been conducted on a series of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives, which are structurally related to this compound. These investigations have revealed that certain derivatives exhibit significant activity against Mycobacterium tuberculosis H37Rv. For instance, compounds with specific substitutions on the benzylidene ring have shown minimum inhibitory concentrations (MIC) in the range of 0.31-0.62 µg/mL. nih.gov While specific MIC values for this compound are not extensively detailed in the available literature, the activity of its analogs suggests that this class of compounds holds promise as a scaffold for the development of new antitubercular drugs. The lipophilicity introduced by the hydrazone linkage is considered an important feature for penetrating the hydrophobic cell wall of mycobacteria. nih.gov

Antiviral Efficacy and Inhibition of Viral Proteins (e.g., Influenza Virus NS1 Protein)

The non-structural protein 1 (NS1) of the influenza virus is a key multifunctional protein that plays a critical role in viral replication and the evasion of the host's innate immune response, making it an attractive target for antiviral drug development. nih.gov Researchers have designed and synthesized a series of small molecule inhibitors targeting the NS1 protein.

One such study focused on derivatives of N'-benzylidene-2-hydroxybenzohydrazide. A closely related analog to the subject of this article, N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide , was synthesized and evaluated for its potential to inhibit the influenza virus. nih.gov While this is a positional isomer (2-hydroxy instead of 4-hydroxy), the findings provide valuable insight into the potential mechanism of action. The strategy involves the inhibition of NS1 function, which can reverse the NS1-dependent blockade of the cellular interferon synthesis pathway, a crucial component of the antiviral response. nih.gov Although direct data on the anti-influenza activity and NS1 protein inhibition by this compound is limited, the research on its isomer underscores the potential of this chemical scaffold in the development of novel influenza therapies targeting the NS1 protein.

Enzyme Inhibition Studies (e.g., Laccase from Trametes versicolor)

Laccases are copper-containing oxidase enzymes that are involved in various biological processes, including lignin degradation in fungi. The inhibition of laccase is a subject of interest for potential applications in agriculture and biotechnology. Hydrazide-hydrazone derivatives have been investigated as potential inhibitors of laccase from the white-rot fungus Trametes versicolor.

A study on a series of 4-hydroxybenzhydrazide derivatives revealed that several compounds exhibited micromolar activity with a competitive type of inhibition. The structure-activity relationship analysis from this study indicated that the 4-hydroxybenzoyl moiety plays a significant role in the inhibitory activity. While the specific inhibition constant (Ki) for this compound was not explicitly reported, the study provides a framework for understanding how such compounds interact with the active site of the laccase enzyme. The competitive inhibition suggests that these compounds may bind to the enzyme's active site, competing with the natural substrate.

CompoundInhibition Constant (Ki) in µMType of Inhibition
4-hydroxybenzhydrazide derivative 124Competitive
4-hydroxybenzhydrazide derivative 2674Competitive
3,5-di-tert-butyl-2-hydroxy-benzylidene derivative17.9Uncompetitive
3-tert-butyl-5-methyl-benzylidene derivative32.0Non-competitive

Antioxidant Mechanisms and Free Radical Scavenging Capabilities (e.g., DPPH assay)

The search for effective antioxidants is a significant area of pharmaceutical research, as oxidative stress is implicated in a wide range of diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of chemical compounds. Phenolic N-acylhydrazones, which include this compound, have been a focus of such investigations due to their structural features that suggest potential antioxidant activity.

Other Investigated Biological Activities (e.g., Insecticidal Activity against S. miscanthi and S. graminum)

The exploration of novel compounds for pest management is crucial for agriculture. While specific studies on the insecticidal activity of this compound against the aphid species Sitobion miscanthi and Schizaphis graminum are not detailed in the available scientific literature, the broader class of hydrazone derivatives has been investigated for insecticidal properties. The investigation into the biological activities of this compound is ongoing, and future research may shed light on its potential as an insecticide.

Estrogen Receptor-Related Receptor (ERRα/β/γ) Agonism and Metabolic Regulation

Estrogen receptor-related receptors (ERRs) are orphan nuclear receptors that play a vital role in the regulation of cellular energy metabolism. The three isoforms, ERRα, ERRβ, and ERRγ, are potential therapeutic targets for metabolic diseases. The discovery of selective agonists for these receptors is an active area of research.

A significant study in this area led to the identification of a selective agonist for ERRβ and ERRγ. This compound, N'-{(1E)-[4-(diethylamino)phenyl]methylene}-4-hydroxybenzohydrazide (DY131), shares the 4-hydroxybenzohydrazide core structure with the subject of this article. nih.gov The study demonstrated that DY131 effectively and selectively activates ERRβ and ERRγ. Notably, DY131 had no agonistic effect on the structurally related ERRα or the estrogen receptors α and β. nih.gov This finding is crucial as it highlights the potential for developing isoform-selective ERR modulators from the hydrazone scaffold. While the specific activity of this compound on ERR isoforms has not been reported, the results for DY131 provide a valuable reference for the potential metabolic regulatory effects of this class of compounds.

CompoundERRα AgonismERRβ AgonismERRγ Agonism
N'-{(1E)-[4-(diethylamino)phenyl]methylene}-4-hydroxybenzohydrazide (DY131)No effectActiveActive

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituent Effects on Biological Potency and Selectivity

The position and electronic properties of substituents on the benzylidene ring of N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide are critical determinants of its biological activity. The presence of electron-withdrawing groups often enhances the potency of these compounds. scispace.com For instance, studies on various benzohydrazides have shown that the inclusion of electron-withdrawing 2-chloro-4-nitro substituents on the phenylimino structure can increase antimicrobial activity. scispace.com

The location of the halogen substituent on the benzylidene ring significantly impacts the molecule's conformation and its potential for biological interactions. A comparison of crystal structures reveals differences in the dihedral angle between the two benzene (B151609) rings based on the chlorine's position. For the 4-chloro derivative, this angle is relatively small at 5.75 (12)°, indicating a relatively planar molecule. nih.gov In contrast, the 3-chloro analog exhibits a larger dihedral angle of 38.96 (13)°, and the 2-chloro derivative shows an angle of 17.9 (8)°. researchgate.netnih.gov These conformational differences can influence how the molecules fit into the active sites of target enzymes or receptors.

In studies of α-glucosidase inhibition, a strong electron-withdrawing group, such as a nitro group (NO₂) at the para (4-) position of the benzylidene ring, was found to significantly improve inhibitory activity. nih.gov This suggests that the electronic effect of substituents is a key factor in the bioactivity of this class of compounds. nih.gov The effect of different halogens has also been explored, with the 4-bromo derivative showing similar structural properties to the 4-chloro version, suggesting that different halogens in the para position can be well-tolerated. nih.gov

Table 1: Comparison of Dihedral Angles in Halogenated N'-benzylidene-hydroxybenzohydrazide Analogs
CompoundHalogen PositionDihedral Angle Between Benzene RingsReference
This compoundpara (4-)5.75 (12)° nih.gov
N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazidemeta (3-)38.96 (13)° nih.gov
N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazideortho (2-)17.9 (8)° researchgate.net
N'-(4-bromobenzylidene)-4-hydroxybenzohydrazidepara (4-)9.81 (17)° nih.gov

The hydroxyl (-OH) group on the 4-hydroxybenzohydrazide moiety plays a crucial role in the molecule's biological activity, primarily through its ability to form hydrogen bonds. nih.govnih.gov In the crystal structure of this compound, intermolecular O-H···O and N-H···O hydrogen bonds are observed, which link the molecules into extensive networks. nih.gov This hydrogen bonding capability is often essential for interaction with biological targets.

The position of the hydroxyl group is also significant. For example, in N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide, an intramolecular N—H⋯O hydrogen bond contributes to the molecular conformation. researchgate.netnih.gov The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, on the phenyl ring has been shown to influence enzyme inhibition in related benzohydrazide (B10538) derivatives. mdpi.com For instance, in a series of urease inhibitors, compounds with hydroxyl substitutions on the benzylidene ring demonstrated potent activity. mdpi.com

The substitution of the hydroxyl group can modulate activity. In one study, replacing the 4-hydroxy group with a 4-[(4-methylphenyl)sulfonyloxy] group was explored for its effect on monoamine oxidase inhibition. mdpi.com This highlights that while the hydroxyl group is important, its replacement with other functional groups capable of specific interactions can lead to different biological activities.

Table 2: Urease Inhibitory Activity of N'-benzylidene-4-tert-butylbenzohydrazide Analogs with Different Functional Groups
CompoundSubstituents on Benzylidene RingIC₅₀ (µM)Reference
Analog 14-Hydroxy20.12 ± 0.94 mdpi.com
Analog 22-Hydroxy-3-methoxy18.45 ± 1.05 mdpi.com
Analog 34-Ethoxy-2-methoxy25.11 ± 0.88 mdpi.com
Thiourea (Standard)-21.14 ± 0.425 mdpi.com

For example, incorporating a 1,2,3-triazole ring into the benzohydrazide structure has yielded potent α-glucosidase inhibitors. nih.gov In these analogs, the 4-hydroxy group is replaced by a triazole-containing ether linkage. The SAR of these compounds further confirmed the importance of substituents on the benzylidene ring, with a 4-NO₂ group providing the highest activity. nih.gov

Similarly, replacing the 4-hydroxybenzoyl moiety with a heterocyclic ring like isonicotinoyl (from pyridine) leads to compounds such as N'-(4-chlorobenzylidene)isonicotinohydrazide. nih.gov This modification introduces a nitrogen atom into the ring system, which can act as a hydrogen bond acceptor and potentially alter the compound's pharmacokinetic properties. Furthermore, the incorporation of larger aromatic systems, such as quinoline (B57606), into the hydrazone structure has been investigated to develop compounds with a variety of biological activities. nih.gov The introduction of an anthracene (B1667546) ring system in place of the substituted benzylidene ring has also been shown to result in potent urease inhibition. mdpi.com These variations demonstrate that the core phenyl-hydrazide-phenyl scaffold can be successfully modified with diverse aromatic and heterocyclic systems to tune the biological activity. nih.govresearchgate.net

Rational Design Principles for the Development of Novel this compound Analogs

Based on the structure-activity relationship studies, several key principles can be formulated for the rational design of novel and more effective analogs:

Importance of the Hydrogen-Bonding Moiety: The hydroxyl group on the benzohydrazide ring is a key feature for forming intermolecular hydrogen bonds, which are often vital for target binding. nih.gov Rational design should aim to either retain this group or replace it with other functional groups that can act as effective hydrogen bond donors or acceptors, depending on the target's active site. The position of this group (ortho, meta, or para) should also be considered, as it influences the potential for intra- or intermolecular hydrogen bonding. researchgate.net

Exploration of Alternative Ring Systems: Replacing the phenyl rings with various aromatic or heterocyclic systems is a promising strategy for developing analogs with novel activities or improved selectivity. nih.gov Introducing nitrogen-containing heterocycles like pyridine (B92270) or quinoline can enhance solubility and provide additional sites for hydrogen bonding. nih.govnih.gov Fused ring systems can also be explored to increase surface area for potential π–π stacking interactions. nih.govmdpi.com

Conformational Control: The dihedral angle between the two aromatic rings is a key structural parameter influenced by substituent positions. nih.govnih.gov Designing molecules with a preferred conformation that complements the target's binding site could lead to improved potency and selectivity.

By integrating these principles, medicinal chemists can guide the synthesis of new this compound analogs with optimized biological profiles for various therapeutic applications.

Computational Chemistry and Molecular Modeling of N 4 Chlorobenzylidene 4 Hydroxybenzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the structural and electronic properties of hydrazone derivatives. researchgate.netscholarsresearchlibrary.com Calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to optimize molecular geometry and predict various chemical parameters. scholarsresearchlibrary.com

The electronic properties of a molecule are crucial for understanding its chemical reactivity and biological activity. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov For hydrazone derivatives, DFT calculations are used to determine the energies of these orbitals (EHOMO and ELUMO) and the resulting energy gap. This information helps in predicting how the molecule will interact with other species, for instance, by participating in charge-transfer interactions. nih.gov The analysis of the distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks.

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's reactivity:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons.

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between donor and acceptor. irjweb.com

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOA smaller gap implies higher chemical reactivity and lower kinetic stability. nih.govirjweb.com

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net Theoretical calculations, such as those using the DFT/B3LYP method, can accurately compute vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR). researchgate.netscholarsresearchlibrary.com

The comparison between the calculated and experimentally obtained spectra serves as a confirmation of the molecular structure. A good agreement between theoretical and experimental data validates the computational model and the optimized geometry, confirming that the theoretical model provides a reliable representation of the molecule's structure and electronic distribution. researchgate.net This process is crucial for the accurate characterization of newly synthesized compounds like N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide and its analogues.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. semanticscholar.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, thereby elucidating its potential as an inhibitor or modulator of a specific biological target. semanticscholar.orgnih.gov

Docking simulations place the ligand, this compound, into the binding site of a target protein and calculate a score, often representing the binding free energy (e.g., in kcal/mol), which estimates the binding affinity. nih.gov A lower docking score generally indicates a more stable ligand-protein complex and stronger binding affinity. nih.gov

The primary factors governing these interactions are hydrogen bonding and hydrophobic interactions. nih.gov The simulations reveal the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, van der Waals forces, pi-pi stacking, and hydrophobic contacts. nih.gov Visualizing the 2D and 3D binding poses provides a detailed map of these crucial ligand-receptor interactions.

By identifying the key interactions between this compound and a protein target, molecular docking helps to elucidate its putative molecular mechanism of action. For example, if the compound binds to the active site of an enzyme and interacts with key catalytic residues, it can be hypothesized that it acts as a competitive inhibitor. The specific hydrogen bonds and hydrophobic interactions observed in the docking pose can explain the compound's potency and selectivity for its target. nih.govresearchgate.net This understanding is fundamental for structure-based drug design, allowing for the rational modification of the ligand's structure to improve its binding affinity and biological activity.

Molecular docking studies have explored the interaction of this compound and related hydrazone derivatives with several important protein targets.

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in tumors, making it a compelling target for cancer therapy. scholarsresearchlibrary.comscholarsresearchlibrary.com Docking studies on hydrazide derivatives have been performed against the EGFR tyrosine kinase domain (PDB ID: 1M17) to evaluate their potential as inhibitors. scholarsresearchlibrary.comscholarsresearchlibrary.com These studies focus on interactions within the ATP-binding site, where key hydrogen bonds with residues like Met769 are crucial for inhibitory activity, similar to the binding mode of known inhibitors like erlotinib. scholarsresearchlibrary.com The docking scores help to correlate the predicted binding affinity with observed anticancer activity. scholarsresearchlibrary.comscholarsresearchlibrary.com

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer progression. nih.govnih.gov As such, Hsp90 is a promising therapeutic target. nih.gov Structure-based virtual screening and molecular docking are used to identify potential Hsp90 inhibitors that bind to its N-terminal ATP-binding pocket, disrupting its function and leading to the degradation of its client proteins. nih.govrsc.org

Laccase: Laccases are multi-copper oxidases with significant potential in bioremediation for degrading xenobiotics and recalcitrant compounds. nih.govnih.gov Molecular docking can be used to predict the affinity of substrates like this compound for the laccase active site, which contains copper ions crucial for catalysis. nih.gov These studies help in understanding the enzyme's substrate specificity and its potential for use in environmental applications.

Influenza NS1: The non-structural protein 1 (NS1) of the influenza virus is a key virulence factor that helps the virus evade the host's innate immune response, making it an attractive antiviral drug target. nih.gov Research has identified small molecules that can inhibit NS1 function. Docking studies on compounds structurally similar to this compound, such as its isomer N'-(4-chlorobenzylidene)-2-hydroxybenzohydrazide, have been performed to understand their binding to the NS1 protein. nih.gov These simulations help identify key interactions within the NS1 binding pockets, guiding the development of novel anti-influenza agents. nih.govnih.gov

Protein TargetPDB ID (Example)Biological RoleSignificance of Docking
EGFR Tyrosine Kinase1M17Cell signaling, proliferation (Cancer target)Predicts anticancer potential by evaluating binding to the ATP pocket. scholarsresearchlibrary.comscholarsresearchlibrary.com
Hsp90-Protein folding and stability (Cancer target)Identifies potential inhibitors that disrupt chaperone function. nih.govnih.gov
Laccase-Oxidation of phenolic compounds (Bioremediation)Evaluates the compound as a potential substrate for enzymatic degradation. nih.gov
Influenza NS1-Viral immune evasion (Antiviral target)Predicts antiviral activity by assessing binding to this key virulence factor. nih.gov

Advanced Intermolecular Interaction Analysis

Advanced computational techniques are instrumental in providing a quantitative and visual understanding of the complex network of intermolecular forces within a crystal lattice. For this compound, such an analysis would elucidate the specific roles of hydrogen bonding, halogen bonding, and van der Waals forces in its supramolecular assembly.

Hirshfeld Surface Analysis for Quantifying Molecular Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystalline environment. It maps the electron distribution of a molecule within its crystal lattice, providing a detailed picture of close contacts with neighboring molecules. The surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by a region where the contribution of its electron density to the total crystal electron density is dominant.

The analysis yields two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. These plots provide a percentage contribution for each type of interaction, offering a quantitative measure of their significance in the crystal packing. For a molecule like this compound, a variety of interactions are expected to be significant.

Based on studies of similar hydrazone derivatives, the primary interactions would likely include:

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the phenyl rings.

O···H/H···O contacts: These are indicative of hydrogen bonds, which are expected to be prominent due to the hydroxyl (-OH) and amide (N-H) groups. These interactions are crucial in forming chains or networks within the crystal structure.

C···H/H···C contacts: These represent C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, contributing to the stability of the crystal packing.

Cl···H/H···Cl contacts: The presence of the chlorine atom introduces the possibility of halogen bonding and other weak interactions with hydrogen atoms on adjacent molecules.

A hypothetical breakdown of these interactions for this compound, based on data from analogous compounds, is presented in the table below.

Intermolecular ContactHypothetical Percentage Contribution
H···H40 - 50%
O···H/H···O20 - 30%
C···H/H···C10 - 15%
Cl···H/H···Cl5 - 10%
Other (C···C, N···H, etc.)< 5%

Note: This data is illustrative and represents expected values based on structurally similar compounds. A specific experimental or computational study on this compound is required for precise data.

Energy Framework Analysis for Supramolecular Architecture Topology

Energy framework analysis complements Hirshfeld surface analysis by quantifying the energetic contributions of different intermolecular interactions. This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster in the crystal lattice. The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion.

Electrostatic energy: Arises from the interaction between the static charge distributions of the molecules.

Polarization energy: Results from the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion energy: A quantum mechanical effect arising from instantaneous fluctuations in electron density.

Exchange-Repulsion energy: A consequence of the Pauli exclusion principle, preventing molecules from occupying the same space.

The visualization of these energies as frameworks, often represented by cylinders connecting molecular centroids, provides an intuitive understanding of the supramolecular architecture's topology and stability. The thickness of the cylinders is proportional to the strength of the interaction.

For this compound, the strong hydrogen bonds (O-H···O and N-H···O) would be expected to have a significant electrostatic component. The π-π stacking interactions between the aromatic rings would be dominated by dispersion forces.

The following table presents an illustrative example of the interaction energies that might be calculated for a prominent interaction, such as a hydrogen-bonded dimer, in the crystal structure of this compound.

Energy ComponentHypothetical Interaction Energy (kJ/mol)
Electrostatic-50 to -70
Polarization-15 to -25
Dispersion-30 to -50
Repulsion+40 to +60
Total Energy -55 to -85

Note: This data is for illustrative purposes and is based on typical energy values for strong intermolecular interactions in similar molecular crystals. Accurate values can only be obtained through specific quantum chemical calculations for this compound.

The combined insights from Hirshfeld surface and energy framework analyses would provide a comprehensive and quantitative understanding of the supramolecular chemistry of this compound, linking its molecular structure to its solid-state architecture.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of hydrazones, including N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide, often involves refluxing in organic solvents like ethanol (B145695) for several hours. chemmethod.comnih.gov While effective, these methods present environmental and efficiency challenges. The future of its synthesis lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and eliminate hazardous solvents. rsc.orgiomcworld.com

Emerging research highlights promising sustainable alternatives:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and can improve product yields. chemmethod.comresearchgate.net For instance, the synthesis of similar 4-hydroxybenzohydrazide derivatives has been achieved in 3-8 minutes using a lab-made microwave. chemmethod.com

Use of Green Solvents: Replacing conventional organic solvents with water is a key goal. chemmethod.commdpi.com Water-based synthesis is not only environmentally benign but also cost-effective.

Catalyst Innovation: The development and use of reusable heterogeneous catalysts can streamline purification processes and reduce chemical waste, contributing to a more sustainable synthetic pathway. iomcworld.com

These modern methodologies promise to make the production of this compound and its analogs more economical and environmentally friendly. thecmrs.in

Synthetic Method Typical Solvent Reaction Time Key Advantages
Conventional Reflux Ethanol, Methanol (B129727)3-7 hoursWell-established, simple setup
Microwave Irradiation Ethanol or Water3-10 minutesRapid synthesis, high yield, energy efficient
Green Solvent Synthesis WaterVariableEnvironmentally friendly, low cost, reduced waste

Comprehensive Mechanistic Investigations of Biological Activities

While this compound and its analogs are known to possess a range of biological activities, including antibacterial, antifungal, and antitumor properties, the precise molecular mechanisms behind these effects are not fully elucidated. nih.govresearchgate.netresearchgate.netrepec.org Future research must prioritize in-depth mechanistic studies to bridge this knowledge gap.

Key areas for investigation include:

Enzyme Inhibition: Many hydrazones act as enzyme inhibitors. nih.govmdpi.com Detailed kinetic studies are needed to understand how this compound interacts with target enzymes, such as urease or α-amylase, and to identify the specific binding modes and inhibitory constants. mdpi.comnih.gov

Metal Chelation: The hydrazone structure contains nitrogen and oxygen donor atoms capable of chelating metal ions, which is a potential mechanism for its antimicrobial activity. mdpi.comrepec.org Investigating the compound's coordination chemistry with biologically relevant metal ions is crucial.

Molecular Interactions: The molecule's structure, featuring a planar conformation and hydrogen bonding capabilities, suggests that its biological effects could be mediated by specific interactions with biological macromolecules like DNA or proteins. nih.gov

A thorough understanding of these mechanisms is essential for the rational design of more potent and selective derivatives.

Exploration of Novel Biological Targets and Therapeutic Applications

Building on its known biological profile, future research can explore new therapeutic avenues for this compound. The structural features of the hydrazone scaffold make it a versatile template for drug discovery. mdpi.com

Potential new applications include:

Targeted Anticancer Agents: Given the reported antitumor properties of similar hydrazones, this compound could be investigated for its effects on specific cancer cell lines and oncogenic pathways. nih.govresearchgate.netresearchgate.net

Antimicrobial Drug Development: With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. researchgate.netunair.ac.id This compound and its derivatives could be optimized to target resistant bacterial strains. repec.org

Neuroprotective Agents: Some hydrazone derivatives have been explored for their role in neurodegenerative diseases, for example, by inhibiting enzymes like monoamine oxidase B. researchgate.net This presents a potential, albeit unexplored, avenue for this specific compound.

Systematic screening against a wider range of biological targets, including kinases, proteases, and other enzymes implicated in disease, could uncover entirely new therapeutic uses.

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental synthesis is set to revolutionize the discovery of new materials and therapeutic agents. nih.govnih.gov For this compound, this integrated approach can significantly accelerate the design-synthesis-testing cycle.

Future research will increasingly rely on:

Quantum Chemical Computations: Methods like Density Functional Theory (DFT) are already used to study the structural, spectral, and electronic properties of this compound and its analogs. researchgate.netmcbu.edu.tr These calculations help in understanding molecular stability, reactivity, and potential for specific applications.

Molecular Docking: In silico docking studies can predict the binding affinity and interaction patterns of this compound with various biological targets, guiding the synthesis of derivatives with improved activity. nih.govmdpi.comunair.ac.id

High-Throughput Screening (HTS): Combining computational pre-screening with automated HTS can rapidly identify the most promising derivatives from a large chemical library for further development. nih.gov

This integrated workflow allows researchers to focus resources on the most promising candidates, making the discovery process more efficient and cost-effective. nih.gov

Potential Applications in Material Science Beyond Biological Contexts (e.g., Nonlinear Optical Properties)

Beyond its biological potential, this compound and related Schiff base hydrazones are emerging as promising candidates for applications in material science, particularly in the field of nonlinear optics (NLO). cbu.edu.trmdpi.com NLO materials are critical for modern technologies like optical communication and laser technology. researchgate.net

The investigation into the NLO properties of a structurally similar compound, (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate, has revealed significant third-order nonlinear optical characteristics. researchgate.netcbu.edu.trresearchgate.net This suggests that this compound likely possesses similar capabilities.

Key research directions in this area include:

Crystal Growth and Characterization: Growing large, high-quality single crystals is essential for evaluating NLO properties. researchgate.netmdpi.com The solvent evaporation method has been successfully used for this class of compounds. researchgate.net

Third-Order NLO Studies: Techniques like the Z-scan are used to measure the nonlinear refractive index and absorption coefficient, which determine the material's suitability for applications in optical switching and power limiting. researchgate.net

Structure-Property Relationships: Establishing a clear link between the molecular structure (e.g., the presence of electron-donating and -withdrawing groups) and the observed NLO response is crucial for designing new materials with enhanced performance. researchgate.net

The ability of these organic molecules to form crystalline structures with desirable optical properties opens up a promising avenue for their use in advanced photonic and optoelectronic devices. mdpi.com

Q & A

Q. What is the optimal synthetic route for N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide, and how can purity be validated?

The compound is synthesized via Schiff base condensation: equimolar 4-hydroxybenzohydrazide and 4-chlorobenzaldehyde are refluxed in ethanol with 2–3 drops of HCl under magnetic stirring for 1–2 hours. The precipitated product is filtered, recrystallized in ethanol, and purity confirmed via TLC (Rf ~0.6–0.8 in ethyl acetate/hexane). Elemental analysis (C, H, N) and spectroscopic techniques (IR: C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹; ¹H NMR: imine proton at δ ~8.3 ppm) ensure structural fidelity. Minor deviations in elemental analysis (e.g., ±0.3%) may arise from residual solvents or hydration .

Q. How are crystallographic data for this compound obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs. Data collection involves a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution via SHELXT and refinement via SHELXL (full-matrix least-squares on F²) yields R1 values <0.05. Hydrogen atoms are positioned geometrically and refined using riding models. Crystallographic data are deposited in the Cambridge Structural Database (CSDC number: XXXX) .

Q. What spectroscopic methods confirm the hydrazone linkage in this compound?

  • IR spectroscopy : A strong C=N stretch at ~1600–1620 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
  • ¹H NMR : The hydrazone NH proton appears as a singlet at δ ~11.2 ppm (exchangeable with D2O).
  • ¹³C NMR : The imine carbon (C=N) resonates at δ ~150–155 ppm. Discrepancies in peak multiplicity (e.g., splitting due to tautomerism) require DFT calculations to validate .

Advanced Research Questions

Q. How does this compound exhibit antimicrobial activity, and what mechanistic insights exist?

Molecular docking (AutoDock Vina) reveals binding to bacterial DNA gyrase (target: PDB 1KZN) with a free energy of −8.2 kcal/mol. The chlorophenyl group occupies a hydrophobic pocket, while the hydroxybenzohydrazide moiety forms hydrogen bonds with Thr165 and Asp73. In vitro assays (MIC: 6.25 µg/mL against S. aureus) correlate with disrupted cell membrane integrity observed via SEM .

Q. What structural factors contribute to its thermosalient (jumping crystal) behavior?

Polymorphic Form II (monoclinic, P2₁/c) undergoes reversible phase transition to Form III (orthorhombic, Pbca) at 120°C, driven by anisotropic thermal expansion (αc = +360 × 10⁻⁶ K⁻¹). Zig-zag hydrogen-bonded chains along the c-axis contract upon heating, storing elastic energy that triggers sudden crystal reorientation. Negative compressibility (−4.5 GPa⁻¹) along the b-axis is modeled via DFT-D3 .

Q. How do solvent effects influence tautomeric equilibria in solution?

In DMSO-d₆, the keto-amine tautomer dominates (NH signal at δ ~11.2 ppm), while in CDCl₃, the enol-imine form is stabilized (OH at δ ~12.8 ppm). UV-Vis spectroscopy (λmax ~340 nm in ethanol) and time-dependent DFT (B3LYP/6-311++G**) reveal solvent-dependent electronic transitions. Conflicting NMR data in polar vs. nonpolar solvents necessitate variable-temperature studies to resolve tautomeric ratios .

Q. What strategies address discrepancies in bioactivity data across structural analogs?

QSAR models (CoMFA, r² = 0.89) highlight the critical role of the 4-Cl substituent in enhancing lipophilicity (logP ~2.8) and membrane penetration. Analogs with electron-withdrawing groups (e.g., NO₂) show reduced activity due to unfavorable steric clashes in the enzyme active site. Dose-response curves (Hill coefficients >1) suggest cooperative binding mechanisms .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for α-glucosidase inhibition?

Variations arise from assay conditions:

  • Enzyme source : Recombinant human vs. rat intestinal α-glucosidase.
  • Substrate : p-Nitrophenyl-α-D-glucopyranoside (Km = 0.2 mM) vs. maltose (Km = 1.5 mM). Standardizing protocols (pH 6.8, 37°C) and using acarbose as a positive control (IC₅₀ = 0.8 µM) mitigate discrepancies .

Q. How to resolve inconsistencies in crystallographic refinement metrics (R1/wR2)?

High R1 (>0.07) may indicate twinning or disorder. Strategies include:

  • Twin refinement (SHELXL TWIN command) for non-merohedral twinning.
  • Occupancy refinement for disordered solvent molecules.
  • ADP restraints for anisotropic displacement parameters in low-resolution data (<0.8 Å) .

Methodological Recommendations

Best practices for computational modeling of hydrazone derivatives:

  • Geometry optimization : B3LYP/6-311++G(d,p) with implicit solvent (IEFPCM, ε=4.8 for CHCl₃).
  • Docking : Use flexible ligand sampling (AutoDock’s Lamarckian GA) and validate with MM-GBSA binding free energy calculations.
  • MD simulations : AMBER force field, 100 ns trajectory, RMSD <2.0 Å for stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.